(R)-vinclozolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-vinclozolin is a 3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione that is the (R)-enantiomer of vinclozolin. It is an enantiomer of a (S)-vinclozolin.
Scientific Research Applications
Effects on Fetal Development : Vinclozolin is noted for its potential to disrupt fetal development, particularly in male rats. Research has shown that exposure to vinclozolin during critical periods of fetal development can lead to malformations in the reproductive system. This includes reduced anogenital distance, the presence of areolas and nipples, malformations of the phallus, and reduced weights of various reproductive organs (Wolf et al., 2000).
Impact on Pubertal Development : Peripubertal exposure to vinclozolin has been shown to delay puberty, inhibit the development of androgen-dependent tissues, and alter androgen receptor function in male rats. This suggests that vinclozolin can have long-term effects on reproductive health if exposure occurs during critical developmental stages (Monosson et al., 1999).
Biodegradation and Toxicity : Studies have also focused on the microbial biodegradation of vinclozolin and its toxic metabolite, 3,5-dichloroaniline. A specific strain of Rhodococcus sp. has been identified for its capability to biodegrade vinclozolin and its harmful metabolite, suggesting potential approaches for environmental remediation (Lee et al., 2008).
Androgen Receptor Antagonist Activities : The antiandrogenic activity of vinclozolin and its metabolites has been studied extensively. These compounds act as androgen receptor antagonists, which can lead to reproductive health issues and developmental abnormalities (Wong et al., 1995).
Influence on Endocrine Systems of Aquatic Species : Vinclozolin's impact extends to aquatic ecosystems, where it can affect the organisms living there. Studies on aquatic species like the rare minnow (Gobiocypris rarus) have shown that vinclozolin exposure can induce endocrine stress and alter gene expression related to hormonal and stress responses (Yang et al., 2011).
Inhibition of Androgen Receptor Function : Vinclozolin and its metabolites have been found to inhibit androgen receptor function, which is believed to contribute to its developmental toxicity. This effect is considered highly plausible in humans and provides insight into the potential human health risks associated with exposure to vinclozolin (Kavlock & Cummings, 2005).
properties
Molecular Formula |
C12H9Cl2NO3 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
(5R)-3-(3,5-dichlorophenyl)-5-ethenyl-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-3-12(2)10(16)15(11(17)18-12)9-5-7(13)4-8(14)6-9/h3-6H,1H2,2H3/t12-/m1/s1 |
InChI Key |
FSCWZHGZWWDELK-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |
SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.